molecular formula C15H24O4 B2698097 Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate CAS No. 24238-80-0

Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate

Cat. No.: B2698097
CAS No.: 24238-80-0
M. Wt: 268.353
InChI Key: BAQLGTOAUSCULN-UHFFFAOYSA-N
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Description

Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate is an organic compound with the molecular formula C₁₅H₂₄O₄ and a molecular weight of 268.35 g/mol . This compound is characterized by its bicyclic structure, which consists of two fused rings, and two ester functional groups. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate typically involves multicomponent reactions. One common method is the double condensation of two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This reaction is usually carried out under controlled conditions to ensure the formation of the bicyclic structure.

Industrial Production Methods

In industrial settings, the production of this compound involves bulk manufacturing processes. These processes often utilize custom synthesis techniques to produce the compound in large quantities . The reaction conditions are optimized to maximize yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various ester derivatives.

Scientific Research Applications

Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate involves its interaction with various molecular targets. The ester groups can participate in hydrogen bonding and other interactions with biomolecules, influencing their activity. The bicyclic structure provides rigidity and stability, making it a valuable scaffold for drug design and other applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate is unique due to its specific bicyclic structure and the presence of two ester groups. This combination of features makes it particularly useful in various chemical and industrial applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

diethyl bicyclo[3.2.2]nonane-1,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-3-18-12(16)14-6-5-7-15(10-8-14,11-9-14)13(17)19-4-2/h3-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQLGTOAUSCULN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCCC(CC1)(CC2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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